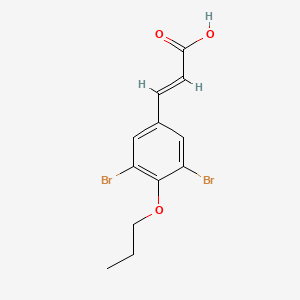

(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Br2O3/c1-2-5-17-12-9(13)6-8(7-10(12)14)3-4-11(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTCOUWLAOESAH-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid typically involves the following steps:

Bromination: The starting material, 4-propoxyphenylprop-2-enoic acid, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces bromine atoms at the 3 and 5 positions of the phenyl ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to comply with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Substituted phenylpropanoids with different functional groups replacing the bromine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties. Studies have shown that certain brominated compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics in response to rising antibiotic resistance .

- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures have been evaluated for their anti-inflammatory effects. These compounds can potentially inhibit inflammatory pathways, which is crucial for treating conditions like arthritis and other inflammatory diseases .

- Cancer Research : The compound's ability to modulate cell signaling pathways makes it a candidate for cancer research. It may influence the proliferation of cancer cells or enhance the efficacy of existing chemotherapeutic agents by targeting specific pathways involved in tumor growth .

Materials Science Applications

- Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific properties. Its structure allows it to participate in radical polymerization reactions, leading to the formation of novel materials with tailored mechanical and thermal properties .

- Photoresponsive Materials : Due to its potential photochromic properties, (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid may find applications in creating smart materials that change their properties upon exposure to light. This could be useful in developing advanced coatings or sensors .

Agricultural Applications

- Pesticide Development : The compound's structural features may contribute to its effectiveness as a pesticide. Research into brominated compounds has indicated potential insecticidal and fungicidal activities, which could be harnessed for agricultural use .

- Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator, influencing plant development processes such as germination, flowering, and fruiting. This application could enhance agricultural productivity and sustainability .

Case Study 1: Antimicrobial Screening

A study conducted on various brominated phenolic compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the bromine substitution pattern enhanced activity against resistant strains of bacteria .

Case Study 2: Polymer Synthesis

Research on the polymerization of this compound showed that it can be incorporated into copolymers that exhibit improved thermal stability and mechanical strength compared to conventional polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Variations in Propenoic Acid Derivatives

The target compound belongs to a broader class of α,β-unsaturated carboxylic acids with aryl substituents. Key structural analogs include:

Key Observations :

Halogenation Effects: Bromine substituents enhance lipophilicity and steric bulk compared to non-halogenated analogs like (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid. The 3,5-dibromo substitution in the target compound likely increases metabolic stability compared to mono-bromo analogs (e.g., 3-bromo-4-ethoxyphenyl derivative) .

Alkoxy Chain Length : The propoxy group (OPr) in the target compound may improve membrane permeability compared to shorter alkoxy chains (e.g., methoxy or ethoxy) due to increased hydrophobicity .

Crystallographic and Hydrogen-Bonding Behavior

While specific data on the target compound’s crystal structure are unavailable, related propenoic acids often form hydrogen-bonded networks via carboxylic acid groups. For instance, (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid may engage in O–H···O interactions, influencing solubility and solid-state stability.

Table 2: Key Structural and Functional Comparisons

| Property | Target Compound | 3-Bromo-4-ethoxyphenyl Analog | Methyl Ester Analog | Pyrazole Derivative |

|---|---|---|---|---|

| Lipophilicity (LogP) | High (Br, OPr) | Moderate (Br, OEt) | High (Br, OMe, ester) | Moderate (Cl, pyrazole) |

| Acidity (pKa) | ~3-4 (carboxylic acid) | ~3-4 | ~5-6 (ester) | ~3-4 |

| Synthetic Utility | Halogenation site | Cross-coupling precursor | Hydrolysis to acid | Heterocyclic scaffold |

| Bioactivity Potential | Enhanced stability | Moderate | Low (prodrug form) | Target-specific (e.g., kinase inhibition) |

Biological Activity

(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid is a compound belonging to the phenylpropanoid class, characterized by its unique structure that enhances its biological activity. This article explores its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, as well as its potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a prop-2-enoic acid backbone with a 3,5-dibromo-4-propoxyphenyl substituent. The presence of bromine atoms increases lipophilicity and alters electronic properties, which may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy has been evaluated through various assays, demonstrating potential as a lead compound for developing new antibiotics.

Antioxidant Properties

This compound has shown the ability to scavenge free radicals effectively. Its antioxidant capacity is critical for reducing oxidative stress in biological systems, making it a candidate for preventing oxidative damage-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound can modulate inflammatory pathways. This property positions it as a potential therapeutic agent for treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can influence receptor activity, affecting cellular signaling.

- Gene Expression Alteration : It may alter the expression of genes related to its biological effects.

Research Findings and Case Studies

Recent studies have utilized computational methods to predict the pharmacological effects of this compound. These studies provide insights into its potential applications in drug development.

Table 1: Summary of Biological Activities

| Activity Type | Description | Evidence Source |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | BenchChem , Smolecule |

| Antioxidant | Scavenges free radicals | Smolecule |

| Anti-inflammatory | Modulates inflammatory pathways | BenchChem , Smolecule |

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves bromination of 4-propoxyphenylprop-2-enoic acid. The industrial production may be optimized for high yield and purity while ensuring compliance with environmental regulations.

Q & A

Q. What are the recommended safety protocols for handling (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid in laboratory settings?

- Methodological Answer : Use full-body protective clothing (e.g., chemically resistant gloves, lab coats) and respiratory protection based on exposure levels. For low exposure, NIOSH-approved P95 respirators are suitable, while higher exposures require OV/AG/P99 respirators. Ensure proper ventilation and avoid drainage contamination . Conduct regular air sampling to monitor workplace exposure, as outlined in OSHA standards (29 CFR 1910.1020) .

Q. Which analytical techniques are optimal for characterizing the structural and physicochemical properties of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., E/Z configuration) and substituent positions. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% as per industry standards ). X-ray crystallography, as used in structurally related compounds (e.g., (2E)-3-(4-methoxy-3-methylphenyl)prop-2-enoic acid), resolves bond angles and molecular packing .

Q. How can researchers synthesize this compound?

- Methodological Answer : While synthesis details are not explicitly provided in the evidence, analogous methods for propenoic acid derivatives involve cross-coupling reactions (e.g., Heck reaction) or ester hydrolysis. For brominated aromatic precursors, electrophilic substitution with controlled stoichiometry is critical to avoid over-bromination .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity be resolved in pharmacological studies?

- Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition, cell viability, and receptor-binding studies) to validate activity. Ensure batch-to-batch consistency via HPLC and mass spectrometry. Cross-reference findings with structurally similar compounds (e.g., 3-hydroxy-4-methoxycinnamic acid derivatives) to identify substituent-specific effects .

Q. What experimental approaches are recommended to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., 0.1M HCl/NaOH for pH extremes, 40–60°C for thermal stress). Monitor decomposition via LC-MS and identify degradation products. Compare results to stability profiles of related propenoic acids (e.g., caffeic acid derivatives) .

Q. How can researchers investigate the compound’s interactions with biological targets at a molecular level?

- Methodological Answer : Perform molecular docking simulations using crystallographic data from homologous proteins (e.g., enzymes with brominated ligand-binding sites). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics .

Q. What strategies mitigate environmental exposure risks during large-scale experimental workflows?

- Methodological Answer : Implement closed-system processing and adsorbent materials (e.g., activated carbon) to capture airborne particles. Monitor effluent for brominated byproducts using gas chromatography-mass spectrometry (GC-MS). Refer to OSHA and EU CEN guidelines for waste disposal protocols .

Q. How can structure-activity relationships (SARs) be elucidated for brominated substituents in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.